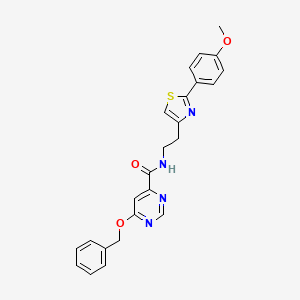
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring. The presence of bromine on the pyridine ring and the thiazolidine-1,1-dione moiety makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromopyridine-2-carbaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the thiazolidine ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiazolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
類似化合物との比較
Similar Compounds
4-Bromopyridin-2-yl)methanol: A compound with a similar pyridine ring but different functional groups.
2-(4-Bromopyridin-2-yl)acetic Acid: Another compound with a bromopyridine moiety but different side chains.
Uniqueness
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both a bromopyridine ring and a thiazolidine-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-3-10-8(6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAIISOKAQHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2881779.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2881781.png)
![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2881788.png)
![3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea](/img/structure/B2881789.png)


![2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B2881795.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)


